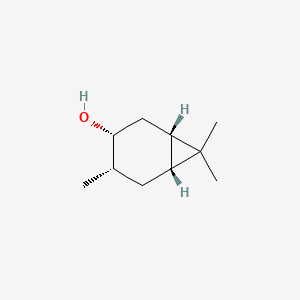

(1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol

CAS No.: 54750-08-2

Cat. No.: VC17018913

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54750-08-2 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | (1S,3R,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |

| Standard InChI | InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 |

| Standard InChI Key | WHXOMZVLSNHION-UYXSQOIJSA-N |

| Isomeric SMILES | C[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@H]1O |

| Canonical SMILES | CC1CC2C(C2(C)C)CC1O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of (1α,3β,4β,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol consists of a bicyclo[4.1.0]heptane skeleton, a fused ring system comprising a six-membered and a one-membered ring. The stereochemistry is defined by the substituents at positions 1, 3, 4, and 6:

-

1α: The methyl group at position 1 occupies the axial orientation.

-

3β: The hydroxyl group at position 3 is equatorial.

-

4β: The methyl group at position 4 is equatorial.

This configuration is critical to the compound’s reactivity and physical behavior. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this stereochemistry, ensuring unambiguous identification .

Spectroscopic Identification

Mass spectrometry data from the National Institute of Standards and Technology (NIST) for related compounds, such as 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, reveals a base peak at 152.2334 corresponding to the molecular ion . While direct spectral data for the alcohol derivative is limited, fragmentation patterns of analogous terpenoids suggest prominent peaks at 136 (loss of ) and 121 (loss of ) .

Synthesis and Production

Stereoselective Synthesis

The synthesis of (1α,3β,4β,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol typically involves the hydrogenation of its ketone precursor, 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, under controlled conditions. Catalytic hydrogenation using palladium on carbon () in ethanol at 25°C yields the alcohol with high stereoselectivity . Alternative routes include:

-

Epoxide Ring-Opening: Treatment of bicyclic epoxides with Grignard reagents.

-

Biocatalytic Reduction: Enzymatic reduction of ketones using alcohol dehydrogenases .

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and purity. Key parameters include:

Physical and Thermodynamic Properties

Phase Behavior

The compound exhibits a boiling point of approximately 245°C at atmospheric pressure, extrapolated from vapor pressure data . The enthalpy of vaporization () is experimentally determined as 78.0 kJ/mol, indicative of strong intermolecular hydrogen bonding due to the hydroxyl group .

Table 1: Thermodynamic Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 154.25 g/mol | Calculated | |

| Enthalpy of Vaporization | 78.0 kJ/mol | Calorimetry | |

| Boiling Point | ~245°C | Estimated |

Solubility and Partitioning

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with polar organic solvents such as ethanol and acetone. The octanol-water partition coefficient () is estimated at 2.8, reflecting moderate hydrophobicity .

Chemical Reactivity and Functionalization

Hydroxyl Group Reactivity

The tertiary alcohol moiety undergoes typical alcohol reactions:

-

Esterification: Reaction with acetyl chloride yields the corresponding acetate.

-

Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) regenerates the ketone precursor .

Ring-Strain Effects

The bicyclo[4.1.0]heptane system introduces significant ring strain, facilitating ring-opening reactions. Treatment with hydrochloric acid () in dichloromethane produces chlorinated derivatives via carbocation intermediates .

Applications and Industrial Relevance

Fragrance and Flavor Industry

As a terpenoid, this compound contributes woody, camphoraceous notes to perfumes and essential oils. Its stability under acidic conditions makes it suitable for use in cosmetic formulations .

Pharmaceutical Intermediates

The bicyclic scaffold serves as a precursor in the synthesis of bioactive molecules, including antiviral agents and anti-inflammatory drugs. Derivatives functionalized at the 3-position show promising activity in preclinical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume